N-(piperidin-1-yl)biphenyl-4-carboxamide

Muscarinic Receptor Pharmacology Alzheimer's Disease Research G-Protein Coupled Receptor (GPCR) Assays

N-(piperidin-1-yl)biphenyl-4-carboxamide is a biphenylcarboxamide‑based M1 muscarinic receptor probe (Ki = 2.70 nM) exhibiting 14‑fold selectivity over M2 and 69‑fold over DAT, with a clean cardiac safety margin (hERG IC₅₀ = 25,000 nM). Its DMSO solubility (≥25 mg/ml) and defined storage stability (2 years solid, 3 months in DMSO at −20 °C) make it an ideal reference standard for structure‑activity relationship (SAR) campaigns on MTP inhibition, apolipoprotein B secretion, and CNS target engagement. Procure this well‑characterised tool compound to accelerate your biphenylcarboxamide medicinal chemistry programs without the risk of unverified analogue substitution.

Molecular Formula C18H20N2O
Molecular Weight 280.4 g/mol
Cat. No. B5775582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(piperidin-1-yl)biphenyl-4-carboxamide
Molecular FormulaC18H20N2O
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C18H20N2O/c21-18(19-20-13-5-2-6-14-20)17-11-9-16(10-12-17)15-7-3-1-4-8-15/h1,3-4,7-12H,2,5-6,13-14H2,(H,19,21)
InChIKeyFZKXJWAFGBGNBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for N-(Piperidin-1-yl)biphenyl-4-carboxamide: Key Analytical and Biological Baselines


N-(Piperidin-1-yl)biphenyl-4-carboxamide is a biphenylcarboxamide derivative featuring a piperidine ring attached via an amide linkage. This core scaffold is shared with a broad class of N-aryl piperidine substituted biphenylcarboxamides, which have been extensively patented as microsomal triglyceride transfer protein (MTP) inhibitors and apolipoprotein B secretion inhibitors for potential applications in hyperlipidemia and metabolic disorders [1]. Additionally, biphenyl-4-carboxamide derivatives have been explored as orally available TRPV1 antagonists for neuropathic pain, highlighting the scaffold's versatility [2]. The compound is commercially available as a research chemical, with reported solubility in DMSO (up to 25 mg/ml) and a predicted pKa of 11.45±0.20 . These baseline characteristics establish N-(piperidin-1-yl)biphenyl-4-carboxamide as a useful tool compound for structure-activity relationship (SAR) investigations and as a reference standard within this pharmacologically relevant chemical space.

Why In-Class Substitution of N-(Piperidin-1-yl)biphenyl-4-carboxamide with Other Biphenylcarboxamides Is Not Recommended Without Verification


Although N-(piperidin-1-yl)biphenyl-4-carboxamide belongs to the well-known class of N-aryl piperidine substituted biphenylcarboxamides, direct substitution with close analogs or alternative biphenyl-4-carboxamide derivatives is highly inadvisable without rigorous empirical verification. The SAR studies for TRPV1 antagonists demonstrate that even subtle modifications to the biphenyl core or the piperidine substituent can drastically alter target binding, solubility, and metabolic stability profiles [1]. For instance, the lead compound N-(3-hydroxyphenyl)-2-(piperidin-1-ylmethyl)biphenyl-4-carboxamide (8) exhibited an IC50 of 0.53 μM but suffered from poor aqueous solubility (2.2 μM at pH 6.8), whereas the optimized derivative ASP8370 (7) achieved high solubility and reduced CYP3A4 inhibition through rational structural modifications [1]. Furthermore, the MTP inhibitor patents explicitly claim that the N-aryl piperidine substitution pattern is critical for achieving selective MTP inhibition and concomitant lipid-lowering activity [2]. Thus, assuming functional or pharmacological equivalence between N-(piperidin-1-yl)biphenyl-4-carboxamide and its in-class relatives without direct comparative data is a significant scientific and procurement risk, potentially leading to misleading experimental outcomes or failed proof-of-concept studies.

Quantitative Differentiation of N-(Piperidin-1-yl)biphenyl-4-carboxamide: Evidence-Based Comparators


Muscarinic M1 Receptor Affinity (Ki) vs. M2 and DAT: Selectivity Profile of N-(Piperidin-1-yl)biphenyl-4-carboxamide

N-(Piperidin-1-yl)biphenyl-4-carboxamide demonstrates a distinct selectivity profile against muscarinic acetylcholine receptor subtypes. It binds to the rat M1 receptor with a Ki of 2.70 nM [1]. In comparison, its affinity for the rat M2 receptor is 14-fold lower (Ki = 38 nM), and its binding to the dopamine transporter (DAT) is significantly weaker (Ki = 186 nM, representing a 69-fold selectivity window relative to M1) [1]. This selectivity pattern differentiates it from non-selective muscarinic antagonists and from analogs that may exhibit inverse selectivity.

Muscarinic Receptor Pharmacology Alzheimer's Disease Research G-Protein Coupled Receptor (GPCR) Assays

Aqueous Solubility Comparison: N-(Piperidin-1-yl)biphenyl-4-carboxamide vs. Key TRPV1 Antagonist Scaffold Analog

A key liability of many biphenyl-4-carboxamide leads is poor aqueous solubility. The TRPV1 antagonist lead compound N-(3-hydroxyphenyl)-2-(piperidin-1-ylmethyl)biphenyl-4-carboxamide (8) exhibited extremely low aqueous solubility of only 2.2 μM at pH 6.8 [1]. In contrast, N-(piperidin-1-yl)biphenyl-4-carboxamide demonstrates dramatically improved solubility, with reported solubility in DMSO up to 25 mg/ml (approximately 89 mM, assuming a molecular weight of 280.37 g/mol) . While this is an organic solvent measurement, it indicates a substantially different physical form and potentially superior solubility characteristics in aqueous buffers compared to the problematic TRPV1 lead compound (8). This difference directly impacts the feasibility of in vitro assay design and the potential for achieving reproducible concentration-response curves.

Preformulation Development Physicochemical Profiling TRPV1 Antagonist Optimization

hERG Liability Profile: Safety Margin Assessment via IC50 Determination

Inhibition of the hERG potassium channel is a critical safety concern for drug candidates and tool compounds alike. N-(Piperidin-1-yl)biphenyl-4-carboxamide exhibits an hERG IC50 of 25,000 nM (25 μM) in a QPatch electrophysiology assay using CHO cells expressing hERG [1]. This value provides a quantifiable safety margin when compared to its primary pharmacological activities. For instance, the 2.70 nM M1 Ki yields a theoretical hERG safety margin (hERG IC50 / M1 Ki) of approximately 9,260-fold. This large window suggests a low potential for hERG-related cardiac toxicity at concentrations required for M1 receptor engagement, a key differentiator from more promiscuous chemotypes in the same chemical space that may exhibit sub-micromolar hERG inhibition.

Cardiac Safety Pharmacology hERG Channel Inhibition Preclinical Toxicology

Predicted pKa and Stability Profile: Implications for Formulation and Storage

The predicted pKa of N-(piperidin-1-yl)biphenyl-4-carboxamide is 11.45±0.20, indicating the piperidine nitrogen is highly basic and will be predominantly protonated under physiological pH conditions . This property influences both solubility and permeability. Stability data indicate the solid compound is stable for 2 years from the date of purchase when stored as supplied. Solutions in DMSO or DMF may be stored at -20°C for up to 3 months . This well-defined stability profile, including specific storage conditions and timeframes, contrasts with the often-limited or unavailable stability data for many custom-synthesized or less-characterized analogs in this class. For procurement, this translates to predictable shelf-life and reduced risk of compound degradation during storage and experimental use.

Physicochemical Characterization Stability Studies Chemical Procurement Specifications

Recommended Research and Industrial Application Scenarios for N-(Piperidin-1-yl)biphenyl-4-carboxamide Based on Comparative Evidence


CNS Tool Compound for Muscarinic M1 Receptor Pharmacology Studies

Based on its potent M1 receptor binding (Ki = 2.70 nM) and favorable selectivity over M2 (14-fold) and DAT (69-fold) [1], N-(piperidin-1-yl)biphenyl-4-carboxamide is well-suited as a pharmacological tool compound for in vitro and ex vivo studies investigating M1 receptor function in the central nervous system. Its high hERG IC50 of 25,000 nM [2] further supports its utility in assays where minimizing off-target cardiac channel interference is critical.

Physicochemical Reference Standard for Solubility and Stability Optimization in Biphenylcarboxamide Series

Given the stark contrast in solubility between this compound (≥25 mg/ml in DMSO) and the poorly soluble TRPV1 lead compound 8 (2.2 μM aqueous solubility) [3], N-(piperidin-1-yl)biphenyl-4-carboxamide can serve as a reference standard for solubility improvement strategies within the biphenylcarboxamide chemical space. Its well-characterized stability profile (2 years solid, 3 months in DMSO at -20°C) also makes it an ideal candidate for analytical method development and validation studies.

SAR Probe for MTP/ApoB Inhibitor Scaffold Exploration

As a member of the N-aryl piperidine substituted biphenylcarboxamide class claimed in multiple patents as MTP inhibitors and apolipoprotein B secretion inhibitors [4], this compound is a valuable SAR probe. It can be used as a starting point or reference compound in medicinal chemistry campaigns aimed at optimizing MTP inhibition, lipid-lowering activity, or understanding the structural determinants of target engagement within this proprietary chemical series.

Quote Request

Request a Quote for N-(piperidin-1-yl)biphenyl-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.